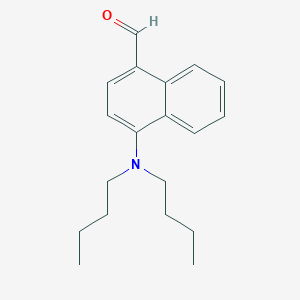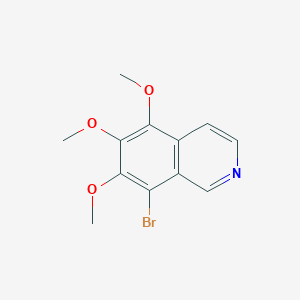
5-Ethyl-6-iodo-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group at the 1-position. This specific compound is characterized by the presence of an ethyl group at the 5-position and an iodine atom at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-iodo-2,3-dihydroinden-1-one typically involves the iodination of 5-ethyl-2,3-dihydroinden-1-one. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids, aldehydes, and other oxidized forms.
Reduction: Products include alcohols and other reduced forms.
Aplicaciones Científicas De Investigación
5-Ethyl-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-iodo-2,3-dihydroinden-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the iodine atom.
6-Iodo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group.
2,3-Dihydro-1H-inden-1-one: Basic indenone structure without the ethyl or iodine substituents.
Uniqueness
5-Ethyl-6-iodo-2,3-dihydroinden-1-one is unique due to the presence of both the ethyl and iodine substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11IO |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
5-ethyl-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11IO/c1-2-7-5-8-3-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3 |
Clave InChI |
XCLLAVNWYDLATA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=C1)CCC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


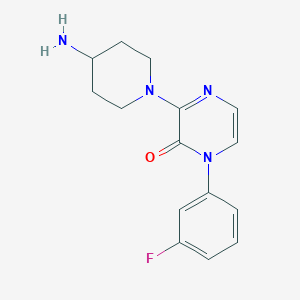

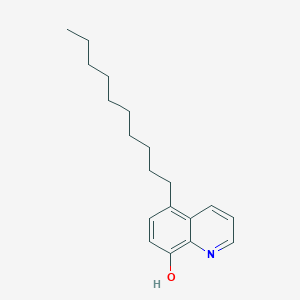

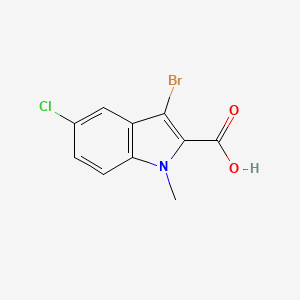
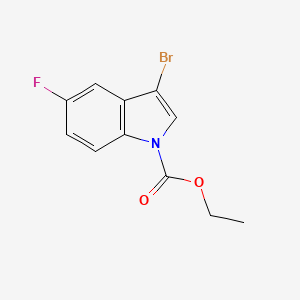

![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)

